molecular formula C19H26N4O2 B2646644 1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea CAS No. 1798042-41-7

1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea

Cat. No. B2646644
CAS RN: 1798042-41-7
M. Wt: 342.443
InChI Key: GAFTZLJCROTOIC-UHFFFAOYSA-N
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Description

The compound is a urea derivative with a tetrahydropyran ring and a pyrazole ring attached to it . Urea derivatives are known for their wide range of biological activities, and tetrahydropyran is a common motif in many natural products . Pyrazole is a heterocyclic compound and is often used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The tert-butyl group is a bulky group that could potentially influence the compound’s reactivity and interactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the urea, tetrahydropyran, and pyrazole groups . These groups could potentially undergo a variety of reactions, including addition, substitution, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the tert-butyl group could potentially increase the compound’s hydrophobicity .

Scientific Research Applications

MAP Kinase Inhibition

A significant application of compounds structurally similar to 1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is as inhibitors of p38α mitogen-activated protein kinase (p38α MAPK). These compounds have shown potent inhibitory activity against p38α MAPK, contributing to advancements in treatments for diseases where MAP kinase pathways play a crucial role (Getlik et al., 2012).

Hydrogel Formation and Anion Tuning

Another research avenue is the exploration of hydrogel formation. Compounds with a similar structural framework have been investigated for their ability to form hydrogels in specific pH conditions. The morphology and rheology of these gels can be altered based on the anion present, indicating potential applications in material sciences for designing tunable gels (Lloyd & Steed, 2011).

Angiotensin AT1 Receptor Antagonism

The compound's structural analogs have been used as angiotensin AT1-selective receptor antagonists. These antagonists have shown promise in studies involving rabbit aorta and rat liver membranes, suggesting their potential use in cardiovascular research and treatment development (de Arriba et al., 1996).

Pyrazole Urea Derivatives in Cancer Research

There has been significant interest in synthesizing pyrazole urea derivatives, closely related to the compound , for potential applications in cancer research. These derivatives have been investigated for their antineoplastic properties, offering new avenues in the development of cancer treatments (Gaudreault et al., 1988).

Hydrogen Bonding and Molecular Aggregation

Research into the hydrogen bonding capabilities of similar compounds has led to insights into molecular aggregation and crystal formation. Understanding these properties is essential for applications in crystallography and materials science (Abonía et al., 2007).

Psoriasis Treatment

There is ongoing research into the use of pyrazole derivatives as treatments for autoimmune diseases like psoriasis. These studies explore the inhibition of specific tyrosine kinases, which could lead to effective therapies for such chronic conditions (Li et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would likely depend on its specific properties and uses . As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for this compound could potentially involve further studies to elucidate its properties and potential applications . This could include studies to determine its biological activity, stability, and potential uses in various fields .

properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[1-(oxan-4-yl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-19(2,3)14-4-6-15(7-5-14)21-18(24)22-16-12-20-23(13-16)17-8-10-25-11-9-17/h4-7,12-13,17H,8-11H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFTZLJCROTOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea

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